molecular formula C18H19N3O4 B11424893 3-(2,5-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(2,5-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11424893
M. Wt: 341.4 g/mol
InChI Key: IHOIBHPIKDLHTL-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, a pyridinylmethyl group, and a dihydro-1,2-oxazole ring, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps:

    Formation of the Dihydro-1,2-oxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide intermediate and an alkene.

    Attachment of the Dimethoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the dimethoxyphenyl group is introduced to the oxazole ring.

    Introduction of the Pyridinylmethyl Group: This can be done through a nucleophilic substitution reaction, where the pyridinylmethyl group is attached to the nitrogen atom of the oxazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the oxazole ring, potentially converting it to a more saturated form.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br₂) for electrophilic substitution or nucleophiles (e.g., amines) for nucleophilic substitution.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated oxazole derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a probe in biochemical assays to investigate cellular pathways.

Medicine

The compound’s structure suggests potential pharmacological applications, such as acting as a ligand for specific receptors or enzymes. It could be investigated for its therapeutic potential in treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(2,5-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential targets include:

    Receptors: The compound may bind to specific receptors, altering their activity and triggering downstream signaling pathways.

    Enzymes: It could act as an inhibitor or activator of certain enzymes, affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C18H19N3O4/c1-23-13-5-6-16(24-2)14(8-13)15-9-17(25-21-15)18(22)20-11-12-4-3-7-19-10-12/h3-8,10,17H,9,11H2,1-2H3,(H,20,22)

InChI Key

IHOIBHPIKDLHTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NOC(C2)C(=O)NCC3=CN=CC=C3

solubility

47.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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